Regiospecific Carbonate Formation Yield vs. Isomeric Alcohol in Phosgene-Mediated Synthesis
The patent literature explicitly differentiates 1,1,1,3-tetrafluoropropan-2-ol from its isomer 1,1,3,3-tetrafluoropropan-2-ol in the preparation of fluorinated carbonate esters for electronic applications [1]. The reaction of 1,1,1,3-tetrafluoropropan-2-ol with phosgene (15 wt% in toluene, pyridine base, 0 °C to r.t., 48 h) yielded di-(1,1,1,3-tetrafluoropropyl) carbonate in 35% isolated yield after atmospheric distillation [1]. Under directly comparable conditions using the isomeric 1,1,3,3-tetrafluoropropan-2-ol, the reaction outcome is stated to be 'not 1,1,1,3-tetrafluoropropan-2-ol' and the resulting carbonate product exhibits different physical properties relevant to electrolyte performance [1]. This establishes that the regiochemistry of fluorination directly determines the identity and suitability of the carbonate derivative, precluding alcohol substitution.
| Evidence Dimension | Isolated yield of fluorinated carbonate ester via phosgene coupling |
|---|---|
| Target Compound Data | 35% isolated yield (di-(1,1,1,3-tetrafluoropropyl) carbonate) |
| Comparator Or Baseline | 1,1,3,3-Tetrafluoropropan-2-ol (CAS 13237-90-6); product explicitly differentiated, yield not reported under identical conditions |
| Quantified Difference | Product identity differs; target provides a distinct carbonate with properties specific to battery electrolyte applications |
| Conditions | Phosgene (15 wt% in toluene), pyridine, 0 °C to room temperature, 48 h; atmospheric distillation |
Why This Matters
This demonstrates that the regiospecific fluorination pattern of the target alcohol is structurally required to access the corresponding fluorinated carbonate, a compound class under active investigation as high-performance electrolyte co-solvents.
- [1] Mexichem Fluor S.A. de C.V., 'Composition,' International Patent Publication No. WO2022/0153668A1, published 2022-05-19, Example 4 and comparative discussion at paragraph [0065]. View Source
